molecular formula C12H21NO2 B1618329 11-Cyanoundecanoic acid CAS No. 5810-18-4

11-Cyanoundecanoic acid

Cat. No. B1618329
M. Wt: 211.3 g/mol
InChI Key: YKHZGLKQBYTRHO-UHFFFAOYSA-N
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Patent
US04165328

Procedure details

Gaseous ammonia was blown into the liquid pyrolysis product, and the liquid was separated into the oily layer (I) and the aqueous layer. The aqueous phase was passed through a multi-stage extraction tower provided with thirty perforated plates where the aqueous layer was contacted countercurrently with 12.22 parts of toluene, thereby to extract cyclohexanone from the aqueous layer. Thus, there were obtained the toluene solution (II) containing cyclohexanone and the aqueous raffinate. 4.58 Parts of a 20% aqueous sulfuric acid were added to the aqueous extraction residue to adjust the pH thereof to 3.0, keeping the aqueous raffinate at a temperature of 60° C., and the resultant product was separated into two layers, i.e., a crude molten free 11-cyanoundecanoic acid layer and the aqueous layer (III) containing a substantial part of ε-caprolactam. The crude molten 11-cyanoundecanoic acid layer still contained small amounts of ε-caprolactam and other by-products. The crude molten 11-cyanoundecanoic acid layer was passed through a twenty stage rotary disk extraction tower where the crude molten 11-cyanoundecanoic acid was contacted countercurrently with 40.13 parts of hot water to extract ε-caprolactam, whereby there were obtained 2.64 parts of molten 11-cyanoundecanoic acid and the collected washing water (IV). The molten 11-cyanoundecanoic acid was cooled to be solidified, pulverized and, then, dried to obtain a crystalline product containing 2.24 parts of 11-cyanoundecanoic acid. A one percent solution of the crystals exhibited a Hazen number of 48.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH3:1].[C:2]1(=[O:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.S(=O)(=O)(O)[OH:10].[C:14]1(C)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]([CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][C:2]([OH:8])=[O:10])#[N:1]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the liquid was separated into the oily layer (I)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was passed through a multi-stage extraction tower
CUSTOM
Type
CUSTOM
Details
provided with thirty perforated plates where the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
to extract cyclohexanone from the aqueous layer
CUSTOM
Type
CUSTOM
Details
Thus, there were obtained the toluene solution (II)
CUSTOM
Type
CUSTOM
Details
at a temperature of 60° C.
CUSTOM
Type
CUSTOM
Details
the resultant product was separated into two layers, i.e.
ADDITION
Type
ADDITION
Details
the aqueous layer (III) containing a substantial part of ε-caprolactam
EXTRACTION
Type
EXTRACTION
Details
The crude molten 11-cyanoundecanoic acid layer was passed through a twenty stage rotary disk extraction tower where the crude
EXTRACTION
Type
EXTRACTION
Details
to extract ε-caprolactam

Outcomes

Product
Name
Type
product
Smiles
C(#N)CCCCCCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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